Aripiprazole N,N-Dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aripiprazole is a novel antipsychotic drug that has been developed to treat conditions such as schizophrenia. It functions as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. The drug has been found to be well-tolerated in clinical studies and does not significantly induce extrapyramidal syndromes, which are common side effects associated with other antipsychotic drugs .
Synthesis Analysis
The synthesis of Aripip
科学的研究の応用
Pharmacological Profile and Mechanism of Action
Aripiprazole's Unique Pharmacological Properties Aripiprazole stands out in the pharmacological landscape for its novel profile, particularly in the treatment of psychotic and mood disorders in youth. It shows significant efficacy in reducing the Positive and Negative Symptom Scale (PANSS) scores in youth with schizophrenia and improvements in the Young Mania Rating Scale (YMRS) in youth with bipolar disorder. Notably, aripiprazole is associated with a lower incidence of weight gain and less elevation of prolactin, making it a distinguished choice in its class (Doey, 2012).
Dopamine-Serotonin System Stabilization Aripiprazole is recognized as a dopamine-serotonin system stabilizer, a unique aspect that sets it apart from other antipsychotics. Unlike conventional antagonists at D(2) receptors, aripiprazole acts as a partial agonist, suggesting a potentially neutral impact on body weight and possibly mitigating the quality of life concerns often associated with long-term antipsychotic treatment. However, it's crucial to note that the prevalence of clinically relevant weight gain during therapy with aripiprazole is similar to other antipsychotic agents (Gentile, 2009).
Therapeutic Efficacy and Tolerability
Effectiveness in Schizophrenia and Bipolar Disorder Aripiprazole has established its efficacy in the treatment of schizophrenia and bipolar I disorder. The drug has demonstrated effectiveness as early as the first or second week of treatment and has maintained its efficacy for up to 52 weeks. It's also been effective in preventing relapse in patients with stable chronic schizophrenia. Moreover, aripiprazole may improve cognitive function, offering additional benefits beyond its primary therapeutic effects (Harrison & Perry, 2004).
Tolerability and Safety Profile Aripiprazole presents a generally well-tolerated profile, with low rates of motor side effects and metabolic adverse effects. Despite reports of akathisia and tremor, these are generally uncommon, with incidences of 10–11% or less. Notably, treatment with aripiprazole is associated with reduced serum prolactin levels and QTc interval, marking it as a safer option compared to several alternatives (Preda & Shapiro, 2020).
Safety And Hazards
特性
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMBGUILKWQHOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436809 |
Source
|
Record name | Aripiprazole N,N-Dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aripiprazole N,N-Dioxide | |
CAS RN |
573691-13-1 |
Source
|
Record name | Aripiprazole N,N-Dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。